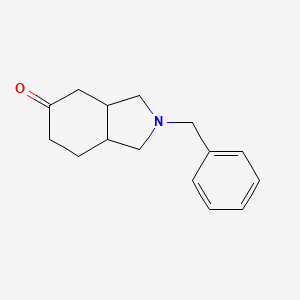

2-benzyl-octahydro-1H-isoindol-5-one

Description

Historical Context and Discovery Timeline

The compound 2-benzyl-octahydro-1H-isoindol-5-one (CAS RN 29341-48-8) emerged as a subject of interest in synthetic organic chemistry during the late 20th century, coinciding with advancements in heterocyclic compound synthesis. While its exact discovery date remains unspecified in publicly available literature, its structural analogs, such as isoindole derivatives, gained prominence in the 1980s with the isolation of natural products like chilenine and magallanesine. The development of catalytic hydrogenation and reductive amination techniques in the 1990s likely facilitated the synthesis of saturated isoindole frameworks, including this compound. Commercial availability through chemical suppliers such as Enamine Ltd. and Sigma-Aldrich by the early 2000s marked its establishment as a research tool.

Structural Classification within Bicyclic Isoindole Derivatives

This compound belongs to the class of fully saturated bicyclic isoindolinones. Its core structure consists of a fused bicyclo[3.3.0]octane system, where:

- Ring A : A cyclohexane ring fused to a pyrrolidine moiety.

- Substituents : A ketone group at position 5 and a benzyl group at position 2.

This compound differs from aromatic isoindoles (e.g., isoindole-1,3-diones) due to its complete saturation, which confers conformational rigidity and distinct electronic properties. Comparative analysis with related structures highlights its unique features:

Table 2: Structural Comparison of Isoindole Derivatives

| Compound | Core Structure | Substituents | Key Feature |

|---|---|---|---|

| This compound | Bicyclo[3.3.0]octane | 5-ketone, 2-benzyl | Fully saturated, chiral centers |

| Isoindole-1,3-dione | Aromatic isoindole | 1,3-diketone | Planar, π-conjugated |

| Chilenine (alkaloid) | Isoindolobenzazepine | Methoxy, methyl | Partially unsaturated |

The benzyl group enhances lipophilicity, while the ketone provides a site for nucleophilic additions or reductions, enabling diverse derivatization.

Significance in Heterocyclic Chemistry Research

This compound serves as a versatile scaffold in medicinal and materials chemistry due to:

- Stereochemical Complexity : The octahydroisoindole core contains multiple chiral centers, enabling enantioselective synthesis studies.

- Drug Discovery Utility : Its rigidity mimics bioactive natural product frameworks, making it valuable for designing protease inhibitors and receptor modulators.

- Synthetic Flexibility : The ketone group allows transformations into amines (via reductive amination) or heterocyclic fused systems (via cycloadditions).

Recent applications include its use in synthesizing tricyclic analogs for neurological targets, as demonstrated in studies leveraging domino aza-Piancatelli rearrangements. Additionally, its derivatives have been explored as fluorophores and dye intermediates, capitalizing on the isoindole backbone’s electronic properties.

Table 3: Research Applications and Case Studies

By bridging synthetic feasibility with structural diversity, this compound continues to drive innovation in heterocyclic chemistry.

Properties

IUPAC Name |

2-benzyl-3,3a,4,6,7,7a-hexahydro-1H-isoindol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c17-15-7-6-13-10-16(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJXWSGDBZJYSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC2C1CN(C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

-

- N-allyl-N-benzylacrylamide (1a)

- 3-iodocyclohex-2-en-1-one (2a)

-

- Palladium(II) chloride bis(triphenylphosphine), PdCl₂(PPh₃)₂ (5 mol%)

- Tetrabutylammonium bromide (TBAB) as additive (10 mol%)

- Potassium carbonate (K₂CO₃) as base (1.2 equiv)

-

- Dimethyl sulfoxide (DMSO) found optimal

-

- Stirring at 130 °C under nitrogen atmosphere

- Reaction monitored by thin-layer chromatography (TLC)

-

- Quenched with 5% HCl

- Extracted with diethyl ether

- Purified by silica gel column chromatography (hexanes/ethyl acetate)

Results

- Yield of 2-benzyl-3,3a,4,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,5(2H)-dione (3a) reached 67% under optimized conditions.

- PdCl₂(PPh₃)₂ was superior to other palladium salts tested.

- DMSO was the best solvent compared to DMF and DMAc.

- Bases such as DABCO, n-Bu₃N, LiOH, and KOAc gave lower yields (Table 1, summarized below).

| Entry | Base | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | K₂CO₃ | Toluene | Pd(OAc)₂ | 36 |

| 2 | K₂CO₃ | DMSO | PdCl₂(PPh₃)₂ | 67 |

| 3 | DABCO | DMSO | PdCl₂(PPh₃)₂ | Lower |

| 4 | n-Bu₃N | DMSO | PdCl₂(PPh₃)₂ | Lower |

| 5 | LiOH | DMSO | PdCl₂(PPh₃)₂ | Lower |

| 6 | KOAc | DMSO | PdCl₂(PPh₃)₂ | Lower |

Table 1: Selected optimization data for palladium-catalyzed synthesis of octahydro-isoindol derivatives

Diels–Alder Reaction-Based Synthesis

Another strategic approach involves the Diels–Alder cycloaddition to construct the bicyclic octahydro-isoindol framework. This method is often used to assemble complex cyclic structures with high stereoselectivity.

Key Features

- The dienophile is typically prepared freshly due to instability (e.g., benzoylated pyrrolidinone dienophiles).

- The diene partner can be derived from amino acid derivatives such as N-Boc-L-phenylalanine, undergoing multi-step synthesis to reach the reactive intermediate.

- The Diels–Alder reaction proceeds with good to excellent endo selectivity (endo/exo ratios up to 6:1).

- The reaction can be catalyzed or proceed uncatalyzed depending on the substrate, with some cases showing better yields and selectivity without catalysts.

Example Reaction Conditions

- Oxidative elimination of selenide intermediates to form dienophiles.

- Reaction temperatures typically ambient to moderate heating.

- Diastereomeric mixtures often obtained, requiring further separation or use in subsequent steps.

This approach allows for the construction of the octahydro-isoindol core with controlled stereochemistry and functionalization.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Catalyst System | Yield (%) | Notes |

|---|---|---|---|---|

| Palladium-Catalyzed Cascade | N-allyl-N-benzylacrylamide + vinyl iodide | PdCl₂(PPh₃)₂, K₂CO₃, TBAB | 67 | Optimized in DMSO at 130 °C, N₂ atmosphere |

| Diels–Alder Cycloaddition | Dienophile from selenide intermediates + diene | Often uncatalyzed or Lewis acids | 60–70 | High endo selectivity, diastereomeric mixtures |

| Carbamate-Protected Isoindol | Isoindoline + tert-butyl carbamate | Pd catalysts, Cs₂CO₃, DMAP | Moderate | Long reflux times, requires careful purification |

Research Findings and Notes

- The palladium-catalyzed cascade method provides a robust and scalable route with moderate to good yields and is adaptable for various substituted vinyl iodides.

- Solvent choice critically affects yield and selectivity; DMSO is preferred over other polar aprotic solvents.

- Bases influence the reaction efficiency; K₂CO₃ is optimal among tested bases.

- The Diels–Alder approach offers stereochemical control but may require additional steps for purification due to diastereomeric mixtures.

- Carbamate protection strategies are crucial in stabilizing intermediates and enabling further functionalization, especially in medicinal chemistry applications.

- Analytical techniques such as X-ray crystallography and chiral HPLC are essential for stereochemical characterization and quality control.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-octahydro-1H-isoindol-5-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed:

Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically result in the formation of amines or alcohols.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Benzyl-octahydro-1H-isoindol-5-one has several scientific research applications across different fields:

Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: It has been studied for its potential biological activities, including its role in enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as inflammation and cancer.

Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

2-Benzyl-octahydro-1H-isoindol-5-one is structurally similar to other isoindolone derivatives, such as 2-benzyl-octahydro-1H-isoindol-4-one and 2-benzyl-octahydro-1H-isoindol-3-one. These compounds share the isoindolone core but differ in the position of the benzyl group and other substituents. The unique structural features of this compound contribute to its distinct chemical and biological properties.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Isoindolone Derivatives

Structural Analysis

- Saturation and Rigidity: The octahydro-isoindolone core in this compound provides rigidity and reduced ring strain compared to dihydro-isoindolone derivatives (e.g., 5-(2-nitroanilino)-2-phenyl-2,3-dihydro-1H-isoindol-1-one) . This rigidity may enhance metabolic stability in biological systems.

- Substituent Effects: The 2-benzyl group enhances lipophilicity (logP), favoring passive diffusion across biological membranes. Electron-withdrawing groups (e.g., nitro in ) may reduce nucleophilic reactivity at the isoindolone core compared to the electron-donating benzyl group in the target compound.

Biological Activity

2-Benzyl-octahydro-1H-isoindol-5-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the isoindolone class of compounds, characterized by a bicyclic structure comprising an isoindole fused with a carbonyl group. Its molecular formula is C_{15}H_{17}N, indicating the presence of a benzyl group attached to an octahydroisoindole framework. The structural uniqueness contributes to its diverse biological activities.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. Research indicates that it may interfere with cellular processes such as:

- DNA Replication : The compound can inhibit the replication of DNA in microbial cells, leading to reduced growth rates.

- Protein Synthesis : By affecting ribosomal function, it may disrupt protein synthesis in cancer cells, contributing to its anticancer properties.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The compound has shown promise against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Escherichia coli | 1.0 µg/mL | |

| Candida albicans | 0.25 µg/mL |

In a comparative study, the compound demonstrated superior efficacy compared to traditional antibiotics like cefotaxime and piperacillin against certain strains of bacteria .

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly in relation to its ability to inhibit tumor growth in vitro and in vivo.

- Case Study : In a study involving ovarian cancer xenografts in nude mice, treatment with this compound resulted in a tumor growth suppression rate exceeding 100% compared to control groups . This suggests significant potential for further development as an anticancer agent.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications at the benzyl position have been shown to improve binding affinity and selectivity towards specific biological targets .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Biological Activity |

|---|---|

| 2-Benzylhexahydro-1H-isoindol-4(2H)-one | Moderate antimicrobial activity |

| 2-Benzyloctahydro-1H-isoindol-5-one | High antimicrobial and anticancer activity |

The presence of the benzyl group significantly enhances the biological properties compared to other derivatives lacking this substitution.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-benzyl-octahydro-1H-isoindol-5-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functionalization steps. For example, analogous isoindolone derivatives are synthesized via [3+3] cycloaddition or condensation reactions under controlled pH and temperature . Optimization strategies include:

- Use of ionic liquids (e.g., [HMIm]BF₄) to enhance reaction efficiency and recyclability .

- Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios to minimize by-products.

- Purification via column chromatography or preparative HPLC, validated by NMR (¹H/¹³C) and mass spectrometry for structural confirmation .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm proton environments and carbon frameworks, with deuterated solvents (e.g., CDCl₃) to resolve complex splitting patterns .

- X-ray Crystallography : Single-crystal X-ray diffraction (employing SHELX programs) resolves absolute stereochemistry and bond geometries. Data refinement requires high-resolution (<1.0 Å) datasets to mitigate twinning or disorder issues .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the bioactivity of this compound?

- Methodological Answer :

- Target Selection : Identify potential biological targets (e.g., enzymes, receptors) via structural homology using databases like RCSB PDB .

- Docking Workflow :

Prepare the ligand (compound) and receptor (target protein) using software like MOE or AutoDock, ensuring protonation states match physiological pH .

Perform flexible docking to account for side-chain mobility, scoring interactions using force fields (e.g., AMBER).

Validate predictions with in vitro assays (e.g., enzyme inhibition) to correlate docking scores with experimental IC₅₀ values .

Q. How should researchers address contradictions between experimental data and computational predictions for this compound?

- Methodological Answer :

- Triangulation : Cross-validate results using multiple techniques (e.g., NMR, X-ray, and in silico simulations) to identify systematic errors .

- Iterative Refinement : Adjust computational parameters (e.g., solvent models in DFT calculations) to better align with experimental observations .

- Error Analysis : Quantify uncertainties in crystallographic data (e.g., R-factor discrepancies in SHELXL refinements) and spectroscopic signal-to-noise ratios .

Q. What strategies are effective in designing biological activity assays for this compound?

- Methodological Answer :

- Dose-Response Curves : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine EC₅₀/IC₅₀ values, ensuring replicates (n ≥ 3) for statistical rigor .

- Control Groups : Include positive controls (e.g., known inhibitors) and vehicle controls (e.g., DMSO) to isolate compound-specific effects.

- High-Throughput Screening (HTS) : Employ fluorescence-based or SPR assays to evaluate binding affinities rapidly, followed by hit validation via orthogonal methods (e.g., ITC) .

Data Presentation and Validation

Q. What criteria ensure the reliability of crystallographic data for this compound?

- Methodological Answer :

- Data Quality : Collect diffraction data with a completeness >95% and I/σ(I) > 2 in the highest resolution shell.

- Refinement Metrics : Aim for R₁ < 0.05 and wR₂ < 0.15 using SHELXL. Anomalous dispersion (e.g., Cu Kα radiation) can resolve absolute configuration .

- Deposition : Submit validated CIF files to repositories like CCDC or RCSB PDB, adhering to FAIR data principles .

Tables for Key Analytical Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.